3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 4-bromobenzenesulfonyl group at position 3 and a 3-methoxyphenylamine moiety at position 3. The bromobenzenesulfonyl group introduces strong electron-withdrawing characteristics, while the methoxy substituent enhances solubility through its polar nature.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O3S/c1-31-16-6-4-5-15(13-16)24-20-18-7-2-3-8-19(18)28-21(25-20)22(26-27-28)32(29,30)17-11-9-14(23)10-12-17/h2-13H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQGIUPYKDAOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an azide and an alkyne to form the triazole ring
Formation of the Quinazoline Ring: The quinazoline ring is typically synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the nitrogen atom of the triazoloquinazoline intermediate using suitable coupling reagents and conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, leading to the formation of new C-C or C-N bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine, sodium hydroxide).
Scientific Research Applications
3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of specific enzymes involved in various biological processes.
Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular functions.
Inducing Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazoloquinazoline Derivatives
Key Observations :
- Solubility : The 3-methoxyphenyl group in the target compound improves aqueous solubility relative to bromophenyl () or hydrophobic isopropyl groups () but may be less soluble than ethoxy-substituted analogs () .
- Steric Factors : Compounds with bulkier substituents, such as 2,5-dimethylphenylsulfonyl () or 3,4-dimethylphenylsulfonyl (), exhibit increased steric hindrance, which could reduce binding affinity in biological systems .
Critical Analysis :
- The target compound’s quinazoline core may limit anticancer efficacy compared to thieno-fused triazolopyrimidines (), but its bromobenzenesulfonyl group could compensate by enhancing target binding .
- Low solubility, a common issue in triazoloquinazolines (), may be mitigated by the 3-methoxyphenyl group, though further structural optimization (e.g., ethoxy substitution) is warranted .
Biological Activity
3-(4-Bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. Its unique structure features a triazole ring fused with a quinazoline framework, which is further substituted with a bromobenzenesulfonyl group and a methoxyphenylmethyl moiety. This structural configuration is believed to contribute to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of quinazoline derivatives, including those similar to 3-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine. Quinazolinones are known for their cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity Assays : Compounds from the quinazoline family have shown significant cytotoxic activity against prostate cancer (PC3), breast cancer (MCF-7), and colon cancer (HT-29) cell lines. The IC50 values for certain derivatives were reported as low as 10 µM for PC3 cells, indicating potent activity .
The biological activity of this compound may be attributed to several mechanisms:
- Kinase Inhibition : Research indicates that quinazoline derivatives can inhibit various kinases involved in cancer cell proliferation. For instance, compounds have demonstrated binding affinity to kinases such as GSK3β and MEK5, which are critical in signaling pathways for cell growth and survival .
- Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often evaluated through flow cytometry and other assays that measure cell viability and proliferation .
Antimicrobial Activity
In addition to anticancer properties, quinazoline derivatives exhibit antimicrobial activity. The structural components of 3-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine may enhance its efficacy against bacterial and fungal strains.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is influenced by their structural features:
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| Quinazoline Core | Anticancer | Essential for activity |
| Triazole Ring | Antimicrobial | Contributes to binding |
| Bromobenzenesulfonyl Group | Enhances solubility | Improves pharmacokinetics |
| Methoxy Group | Modulates potency | Affects interaction with targets |
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various quinazoline derivatives on MCF-7 and HT-29 cells. The results indicated that specific substitutions on the quinazoline core significantly influenced the potency against these cell lines .
- Kinase Binding Studies : Another research focused on the binding affinities of quinazoline derivatives to several kinases. The findings revealed that modifications in the side chains could enhance or diminish the inhibitory effects on targeted kinases .
Q & A
Q. What are the recommended synthetic routes for 3-(4-bromobenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, such as:
Sulfonylation : Reacting a quinazolin-5-amine precursor with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .
Triazole Formation : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal cyclization of nitriles with hydrazines .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry of sulfonyl chloride (1.2–1.5 equiv) and temperature (e.g., 50–80°C for triazole cyclization) to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- XRD : Single-crystal X-ray diffraction confirms the triazoloquinazoline core geometry and sulfonyl group orientation. Use SHELX-97 for refinement .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antimicrobial efficacy) for this compound?
Methodological Answer:
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity ) and microbial strains (e.g., S. aureus ATCC 25923 ).
- Normalize results to positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity).
- Mechanistic Studies :
- Data Reconciliation : Apply multivariate analysis (PCA) to identify confounding variables (e.g., solvent DMSO concentration, incubation time) .
Q. What computational strategies are effective for predicting the environmental fate and toxicity of this compound?
Methodological Answer:
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation half-life and bioaccumulation potential. The bromobenzenesulfonyl group may confer persistence (predicted t₁/₂ > 60 days) .
- Molecular Docking : Simulate interactions with eco-receptors (e.g., Daphnia magna acetylcholinesterase) to predict ecotoxicity .
- Experimental Validation :
- Conduct OECD 301F biodegradation tests.
- Measure LC₅₀ in aquatic models (e.g., zebrafish embryos) .
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
- Substituent Variation :
- Activity Profiling :
- Data Analysis :
- Generate heatmaps or 3D-QSAR contour plots to correlate substituent properties (Hammett σ, LogP) with IC₅₀ values .
Q. What experimental precautions are necessary when handling this compound due to its reactive functional groups?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
